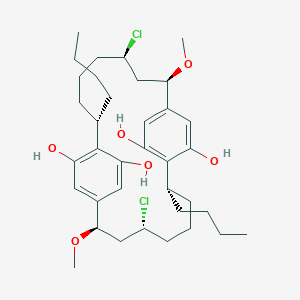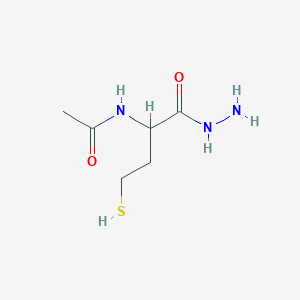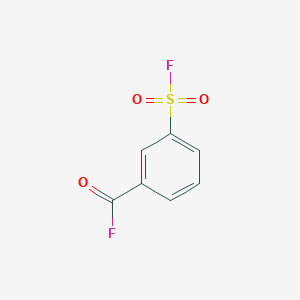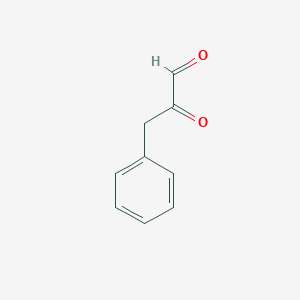
2-氧代-3-苯基丙醛
描述
2-Oxo-3-phenylpropanal is a chemical compound with the molecular formula C9H8O2 . It is also known as 3-Oxo-3-phenylpropanal . This compound is related to 2-Oxo-3-phenylpropanenitrile, which has a similar structure but contains a nitrogen atom .
Molecular Structure Analysis
The molecular structure of 2-Oxo-3-phenylpropanal can be analyzed using various techniques. For example, spectroscopic methods such as UV, FT-IR, and NMR can provide information about the compound’s structure . Density functional theory (DFT) can also be used to analyze the compound’s molecular structure .Chemical Reactions Analysis
The chemical reactions involving 2-Oxo-3-phenylpropanal have been studied in the literature . These studies often involve the use of spectroscopic methods and density functional theory (DFT) to analyze the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-3-phenylpropanal can be analyzed using various techniques. For example, its molecular formula is C9H8O2, and its average mass is 148.159 Da . Other properties, such as its refractivity and flash point, can also be determined .科学研究应用
有机合成中的化学选择性
2-氧代-3-苯基丙醛在与醛和酮的反应中表现出化学选择性。例如,它与带有弱电子给予取代基团的芳香醛和环状酮反应,形成6-苯基-4H-1,3-二噁烷-4-酮衍生物。然而,它不与线性酮、脂肪族醛或带有强电子给予取代基团的芳香醛发生反应,展示了其选择性反应性 (Zhang & Xu, 2013)。
构象分析
通过自由喷射毫米波吸收光谱技术探索了相关化合物2-苯基丙醛的旋转光谱。这项研究有助于理解分子的构象稳定性和行为 (Maris & Caminati, 2003)。
光化学反应性
2-氧代-3-苯基丙醛的衍生物表现出显著的光化学反应性。例如,由它衍生的醛亚胺主要发生光裂解,生成异丙基苯甲酮,以及其他少量产物。这揭示了这些衍生物在光化学应用中的潜力 (Armesto et al., 1986)。
合成化学应用
使用2-氧代-3-苯基丙醛的衍生物合成的1,3-双(1-金刚烷基)-2-苯基丙酮-1,3-二酮已被研究其分子结构和振动光谱。这项研究有助于我们理解酮-烯醇互变异构体和其在合成化学中的相关性 (Babjaková等人,2015)。
酶反应增强
已经证明2-氧代-3-苯基丙醛能够增强酶4-草酮丙烯酸异构酶的醛缩酶和脱水活性。这表明了它在酶反应和蛋白质工程中的潜力 (Zandvoort et al., 2012)。
安全和危害
未来方向
属性
IUPAC Name |
2-oxo-3-phenylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBSIAKTAZWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318859 | |
| Record name | Benzylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-phenylpropanal | |
CAS RN |
56485-04-2 | |
| Record name | NSC337791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

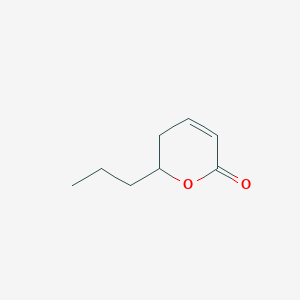
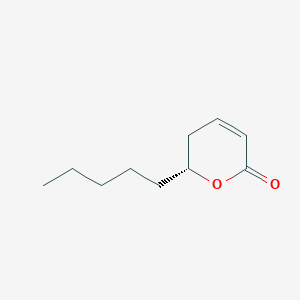
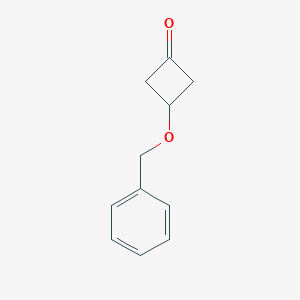
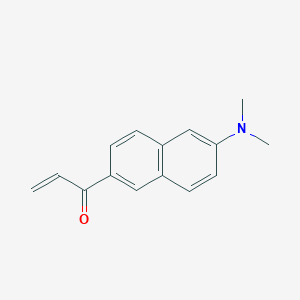
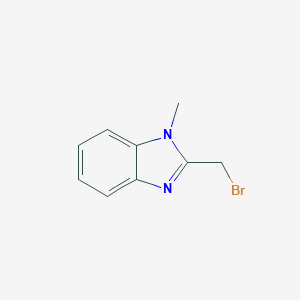
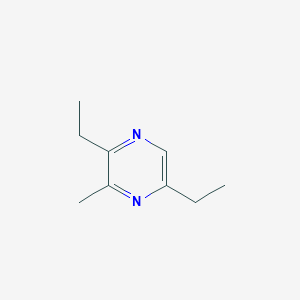
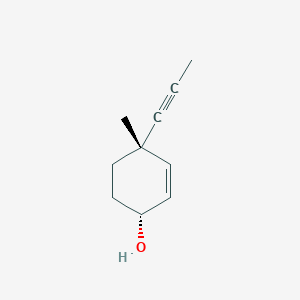
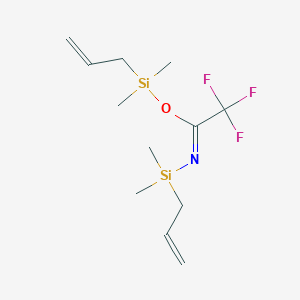
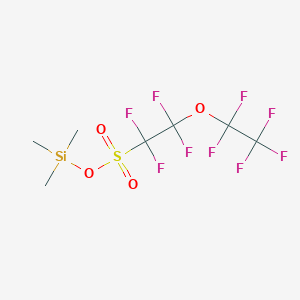
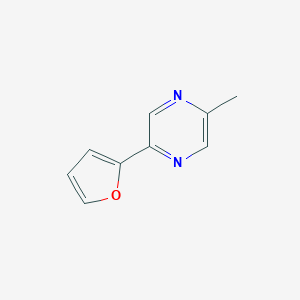
![[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B149185.png)
